molecular formula C7H7ClZn B6316834 Zinc, chloro(phenylmethyl)- CAS No. 89523-63-7

Zinc, chloro(phenylmethyl)-

Cat. No.: B6316834
CAS No.: 89523-63-7
M. Wt: 192.0 g/mol
InChI Key: LIQBAAKGMWRWPS-UHFFFAOYSA-M
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Description

Zinc, chloro(phenylmethyl)-, also known as benzylchlorozinc, is an organozinc compound that features a zinc atom bonded to a chlorine atom and a phenylmethyl group. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc, chloro(phenylmethyl)- can be synthesized through the reaction of benzyl chloride with zinc in the presence of a suitable solvent. The reaction typically proceeds as follows:

C6H5CH2Cl+ZnC6H5CH2ZnCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Zn} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{ZnCl} C6​H5​CH2​Cl+Zn→C6​H5​CH2​ZnCl

This reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether.

Industrial Production Methods

Industrial production of zinc, chloro(phenylmethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: It can participate in reduction reactions, often reducing other compounds in the process.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Benzyl alcohol (C_6H_5CH_2OH) and benzaldehyde (C_6H_5CHO).

    Reduction: Benzyl zinc compounds and other reduced organic molecules.

    Substitution: Various substituted benzyl compounds depending on the nucleophile used.

Scientific Research Applications

Zinc, chloro(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Negishi coupling.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug synthesis.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.

Mechanism of Action

The mechanism by which zinc, chloro(phenylmethyl)- exerts its effects involves the coordination of the zinc atom with various substrates. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. This coordination can lead to various chemical transformations, depending on the nature of the substrates and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Zinc, chloro(methyl)-: Similar in structure but with a methyl group instead of a phenylmethyl group.

    Zinc, chloro(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.

    Zinc, chloro(phenyl)-: Features a phenyl group instead of a phenylmethyl group.

Uniqueness

Zinc, chloro(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct reactivity and properties compared to other zinc-chloro compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the phenylmethyl group plays a crucial role in the desired chemical transformation.

Properties

IUPAC Name

chlorozinc(1+);methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.ClH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQBAAKGMWRWPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89523-63-7
Record name Benzylzincchloride
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